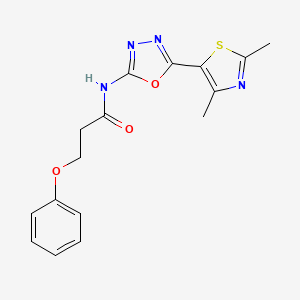
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a member of the oxadiazole family of compounds and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Anticancer Properties
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities. For instance, some derivatives showed significant inhibitory effects on various cancer cell lines, including breast, lung, colon, and ovarian cancers, with certain compounds exhibiting higher activity than reference drugs like etoposide (Ravinaik et al., 2021). This suggests the potential of oxadiazole derivatives in chemotherapy, highlighting their relevance in designing new anticancer agents.
Antibacterial and Antifungal Activities
Oxadiazole thioether derivatives have been shown to possess good antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae, with some compounds significantly inhibiting bacterial growth. Proteomic analysis revealed that these compounds could affect purine metabolism in bacteria, indicating a specific mechanism of action (Song et al., 2017). Additionally, certain oxadiazole derivatives demonstrated antifungal activities, suggesting their utility in developing new antimicrobial agents.
Material Science Applications
The incorporation of 1,3,4-oxadiazole units into polymers has been explored for material science applications. For example, aromatic polyamides containing 1,3,4-oxadiazole rings have been synthesized, exhibiting good thermal stability and solubility in specific solvents. These materials can be used to produce thin, flexible films with potential applications in electronics and optics due to their mechanical properties and fluorescence characteristics (Sava et al., 2003).
Antiplatelet and Antithrombotic Effects
Research has also focused on designing oxadiazole derivatives as novel platelet aggregation inhibitors, with some compounds showing significant activity in preventing human platelet aggregation. These findings indicate the potential of oxadiazole derivatives in treating cardiovascular diseases by acting as antiplatelet agents (Bethge et al., 2005).
Propiedades
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-14(24-11(2)17-10)15-19-20-16(23-15)18-13(21)8-9-22-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUNSEZVXZGTKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)
![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)
![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)
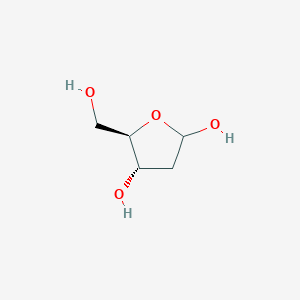
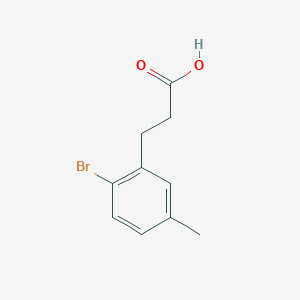
![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)
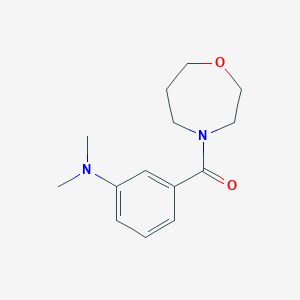
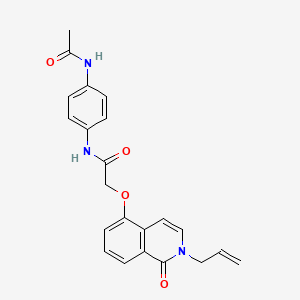
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)
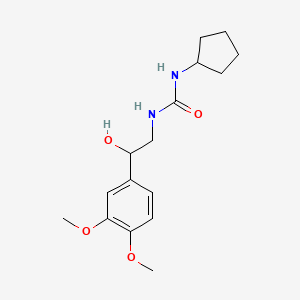
![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)